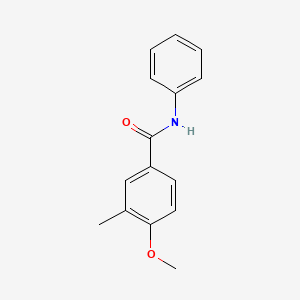
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the class of quinoline derivatives and has been found to exhibit potent effects on the central nervous system.
作用機序
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to its ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic transmission and can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects:
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several biochemical and physiological effects in the brain. It has been shown to decrease the release of glutamate, increase the release of GABA, and reduce the activity of NMDA receptors. These effects can result in a decrease in neuronal excitability, which may be beneficial in the treatment of certain neurological disorders.
実験室実験の利点と制限
One advantage of using 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potency as an antagonist of the AMPA receptor. This allows for precise control of synaptic transmission and can be useful in studying the role of the AMPA receptor in various physiological processes. However, one limitation of using 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potential off-target effects on other ion channels and receptors. Careful experimental design and control are necessary to ensure that the observed effects are specific to the AMPA receptor.
将来の方向性
There are several potential future directions for research involving 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the use of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide as a tool to study the role of the AMPA receptor in various neurological disorders, such as epilepsy and Alzheimer's disease. Another potential direction is the development of new compounds based on the structure of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide that may have improved potency and selectivity for the AMPA receptor. Additionally, further investigation into the off-target effects of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide may help to elucidate the roles of other ion channels and receptors in synaptic transmission and neuronal excitability.
科学的研究の応用
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been widely used in scientific research to study the function of ionotropic glutamate receptors in the brain. Specifically, 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be a potent antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
7,7-dimethyl-2,5-dioxo-N-phenyl-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)9-14-12(15(21)10-18)8-13(17(23)20-14)16(22)19-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBJBHVJOQWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4845818.png)

![2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4845826.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845900.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4845906.png)
![5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)
![methyl {[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4845921.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)